1,2-Diphenylhexan-1-one
Description
1,2-Diphenylhexan-1-one is an organic compound characterized by a hexane backbone with two phenyl groups attached to the first and second carbon atoms, and a ketone functional group at the first carbon.
Properties
CAS No. |
2371-23-5 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1,2-diphenylhexan-1-one |
InChI |
InChI=1S/C18H20O/c1-2-3-14-17(15-10-6-4-7-11-15)18(19)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI Key |
IFTUXNDEFNYPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylhexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
1,2-Diphenylhexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Diphenylhexan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Structural Analogues
| Compound Name | Structure | Key Features |
|---|---|---|
| 1,2-Diphenylhexan-1-one | Phenyl groups at C1 and C2; ketone at C1 | Hybrid aliphatic-aromatic structure; potential for π-π stacking interactions. |
| Benzophenone (Diphenylketone) | Two phenyl groups attached to a carbonyl | Simpler structure (C₁₃H₁₀O); widely used in UV protection and polymer chemistry. |
| 1-Phenylhexan-1-one | Single phenyl group at C1; ketone at C1 | Lacks the second phenyl group, reducing steric hindrance and aromatic interactions. |
Key Differences :
- Electronic Effects: The extended aliphatic chain in this compound may enhance flexibility and alter dipole interactions compared to rigid benzophenone.
Physicochemical Properties
Notes:
- The extended hexane chain in this compound likely reduces polarity compared to benzophenone, decreasing water solubility.
- Benzophenone’s lower molecular weight and simpler structure contribute to its higher melting point variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
